molecular formula C10H10N2O B14062569 1-(4-Amino-3-cyanophenyl)propan-1-one

1-(4-Amino-3-cyanophenyl)propan-1-one

Cat. No.: B14062569
M. Wt: 174.20 g/mol
InChI Key: DAUNXNOECQHPNR-UHFFFAOYSA-N
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Description

1-(4-Amino-3-cyanophenyl)propan-1-one is an organic compound with the molecular formula C10H10N2O. It is characterized by the presence of an amino group, a cyano group, and a propanone moiety attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-cyanophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form 4-nitro-3-cyanobenzylidene malononitrile. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-cyanophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-nitro-3-cyanophenylpropan-1-one.

    Reduction: Formation of 1-(4-Amino-3-aminophenyl)propan-1-one.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Amino-3-cyanophenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-cyanophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenyl-1-propanone: Similar structure but lacks the cyano group.

    4-Amino-3-cyanobenzaldehyde: Contains the amino and cyano groups but differs in the aldehyde moiety.

Uniqueness

1-(4-Amino-3-cyanophenyl)propan-1-one is unique due to the presence of both amino and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-5-propanoylbenzonitrile

InChI

InChI=1S/C10H10N2O/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3

InChI Key

DAUNXNOECQHPNR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)C#N

Origin of Product

United States

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